D-Valine N-carboxyanhydride chemical structure
D-Valine N-carboxyanhydride chemical structure
An In-Depth Technical Guide to D-Valine N-carboxyanhydride (D-Valine NCA): Structure, Synthesis, and Applications
Executive Summary
D-Valine N-carboxyanhydride (D-Valine NCA) is a cyclic derivative of the non-proteinogenic amino acid D-valine. It serves as a critical activated monomer for the synthesis of polypeptides with defined stereochemistry, finding significant utility in drug development, materials science, and biomedical research.[1][2] The high reactivity of the NCA ring allows for efficient, controlled ring-opening polymerization (ROP) to form peptide bonds with only the loss of carbon dioxide, representing a clean and efficient alternative to traditional peptide coupling methods.[3] This guide provides a comprehensive technical overview of D-Valine NCA, detailing its chemical structure, physicochemical properties, synthesis and purification protocols, characterization methods, and core applications, with a focus on the underlying scientific principles that govern its use.
The Foundational Chemistry of D-Valine N-Carboxyanhydride
The N-Carboxyanhydride Moiety: An Activated Amino Acid
Amino acid N-carboxyanhydrides (NCAs), first described by Leuchs in the early 20th century, are five-membered heterocyclic compounds that can be considered activated forms of amino acids.[4] Their utility stems from the strained anhydride ring, which is susceptible to nucleophilic attack, most commonly by an amine. This initiates a ring-opening polymerization (ROP) process where the key event is the formation of a peptide bond and the release of CO₂, a non-toxic and easily removed byproduct.[3] This method avoids the need for complex coupling reagents and minimizes waste, making it a cornerstone of modern polypeptide synthesis.[3]
The Significance of the D-Valine Stereocenter
D-valine is the D-enantiomer of the essential amino acid L-valine.[5][6] While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids play crucial roles in the bacterial cell wall and are increasingly utilized in pharmaceutical design.[7] Peptides incorporating D-valine exhibit high resistance to proteolytic degradation by endogenous proteases, which selectively recognize L-amino acid residues.[5] This property is invaluable in drug development, as it can significantly extend the in-vivo half-life of peptide-based therapeutics. D-Valine NCA thus serves as the primary gateway to incorporating this strategic, protease-resistant building block into novel biomaterials and drug candidates.
Chemical Structure and Physicochemical Properties
Molecular Structure
D-Valine NCA, systematically named (4R)-4-(1-methylethyl)-2,5-oxazolidinedione, possesses a chiral center inherited from the parent D-valine amino acid. The molecule's core is the oxazolidine-2,5-dione ring, with the isopropyl side chain of valine dictating its stereochemistry and influencing the solubility and conformational properties of the resulting polymers.
Caption: Chemical Structure of D-Valine N-carboxyanhydride.
Physicochemical Data
The properties of D-Valine NCA are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Systematic Name | (4R)-4-(1-methylethyl)-1,3-oxazolidine-2,5-dione | [1][6] |
| Synonyms | D-Valine-NCA, (R)-4-Isopropyloxazolidine-2,5-dione | [1][6] |
| CAS Number | 21946-84-1 (Note: L-form is 24601-74-9) | N/A |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in many organic solvents (e.g., THF, DCM, DMF) | [1] |
| InChI Key | XNCNNYXFGGTEMT-SCSAIBSYSA-N | [6] |
| SMILES | CC(C)[C@H]1NC(=O)OC1=O | [1] |
Synthesis and Purification of D-Valine NCA
The Fuchs-Farthing Method: A Foundational Approach
The most common and reliable method for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct phosgenation of the parent amino acid.[3] The expertise in this procedure lies not in its complexity, but in the rigorous control of moisture and impurities, which can prematurely initiate polymerization or lead to side reactions.
Causality Behind Experimental Choices:
-
Reagent: Triphosgene is often used as a safer, solid-state substitute for gaseous phosgene. It decomposes in situ to generate the necessary phosgene.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it readily dissolves the amino acid and the forming NCA, but it must be rigorously dried. The presence of water would hydrolyze the NCA or phosgene.
-
HCl Scavenging: The reaction generates two equivalents of HCl gas. While it can be allowed to vent, in some protocols, a non-nucleophilic scavenger like α-pinene is used to prevent potential acid-catalyzed side reactions.[3]
Detailed Experimental Protocol for Synthesis
This protocol describes a typical laboratory-scale synthesis. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Drying: Dry D-valine (1 eq.) under high vacuum at 40-50°C for at least 24 hours to remove all residual moisture.[4]
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Suspension: Suspend the dried D-valine in anhydrous THF (approx. 10-15 mL per gram of amino acid).
-
Phosgenation: Add triphosgene (0.4 eq.) to the suspension at room temperature. The mixture is typically heated to a gentle reflux (40-50°C). The reaction is monitored visually until the suspension becomes a clear, homogenous solution, indicating the conversion of the zwitterionic amino acid into the soluble NCA.[4]
-
Solvent Removal: Once the reaction is complete (typically 2-4 hours), cool the solution to room temperature and remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude NCA from a suitable solvent system, commonly a mixture of THF and hexane. The goal is to induce crystallization of the pure NCA while leaving soluble impurities behind.
-
Isolation and Drying: Isolate the pure crystals by vacuum filtration, wash with cold hexane, and dry under high vacuum.
Purification: The Key to Successful Polymerization
The purity of the NCA monomer is the single most critical factor for achieving controlled polymerization.[4] Trace impurities can act as unwanted initiators, leading to poor control over molecular weight and a broad polydispersity. For large-scale preparations, a simple filtration of the reaction mixture through a pad of diatomaceous earth (celite) before solvent removal has been shown to be highly effective at removing inorganic and particulate impurities that can interfere with polymerization.[4]
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis and purification of D-Valine NCA.
Spectroscopic Characterization and Quality Control
Confirming the identity and purity of the synthesized D-Valine NCA is a non-negotiable step. The following techniques provide a self-validating system to ensure monomer quality.
| Technique | Expected Result for D-Valine NCA | Purpose |
| FT-IR | Two strong carbonyl (C=O) stretching bands for the anhydride group, typically around 1850 cm⁻¹ and 1780 cm⁻¹. | Confirms the presence of the characteristic NCA ring structure. |
| ¹H NMR | Signals corresponding to the isopropyl protons, the α-proton, and the N-H proton. The chemical shifts will be distinct from the starting amino acid. | Verifies the molecular structure and can be used to detect residual solvent or impurities. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the NCA molecule (e.g., [M+H]⁺ at m/z ≈ 144.06). | Confirms the correct molecular weight. |
Core Application: Ring-Opening Polymerization (ROP)
The primary value of D-Valine NCA is its ability to undergo ROP to create polypeptides. The choice of initiator dictates the polymerization mechanism and the architecture of the final polymer.
ROP Mechanisms: A Tale of Two Pathways
-
Amine Mechanism: Initiated by primary or secondary amines. The amine acts as a nucleophile, attacking the C5 carbonyl of the NCA ring.[8] This is a chain-growth mechanism where the initiator becomes covalently attached to the N-terminus of the growing polymer chain. This is the most common method for synthesizing well-defined block copolymers.[8]
-
Activated Monomer Mechanism: Initiated by strong, non-nucleophilic bases (e.g., sodium methoxide, tertiary amines). The base deprotonates the NCA at the nitrogen, creating an "activated" anionic NCA.[8][9] This activated monomer then acts as the nucleophile to propagate the polymerization.
Protocol: Amine-Initiated Synthesis of a Dipeptide
This protocol illustrates the fundamental peptide-forming reaction using D-Valine NCA.
-
Preparation: In an inert atmosphere (glovebox), dissolve the initiating nucleophile (e.g., an amino acid ester like L-Alanine methyl ester, 1 eq.) in anhydrous DMF.
-
Initiation: Add a solution of high-purity D-Valine NCA (1 eq.) in anhydrous DMF to the initiator solution with vigorous stirring.
-
Reaction: The reaction proceeds rapidly at room temperature. The uptake of the NCA can be monitored by FT-IR by observing the disappearance of the anhydride peaks.
-
Termination: The reaction effectively terminates when the NCA is fully consumed. The resulting solution contains the dipeptide, H-D-Val-L-Ala-OMe.
-
Workup: The product can be isolated by standard purification techniques such as chromatography.
ROP Workflow for Dipeptide Formation
Caption: Logical flow of an amine-initiated ring-opening of D-Valine NCA.
Handling, Storage, and Safety
Material Safety and Hazard Profile
D-Valine NCA is a reactive chemical and should be handled with care. According to safety data, it is associated with the following hazards:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[11]
Optimal Storage Conditions
NCAs are highly sensitive to moisture and heat. To maintain stability and prevent degradation or spontaneous polymerization, D-Valine NCA must be:
-
Stored in a tightly sealed container.[12]
-
Kept in a dry, cool environment, often at room temperature or refrigerated.[10][12]
-
Stored under an inert atmosphere (e.g., argon or nitrogen).
Conclusion
D-Valine N-carboxyanhydride is more than just a derivative of an amino acid; it is a precision tool for macromolecular engineering. Its utility is defined by the strategic placement of a D-stereocenter, which imparts proteolytic resistance to the polypeptides it forms. A deep understanding of its synthesis, purification, and polymerization behavior—grounded in the principles of moisture exclusion and initiator control—is essential for any researcher aiming to leverage its full potential. From designing longer-lasting peptide drugs to creating novel, self-assembling biomaterials, D-Valine NCA will continue to be a valuable and indispensable building block in the fields of chemistry, drug discovery, and materials science.
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